molecular formula C2H3BrN4 B1281439 5-bromo-1-methyl-1H-tetrazole CAS No. 16681-79-1

5-bromo-1-methyl-1H-tetrazole

Cat. No.: B1281439
CAS No.: 16681-79-1
M. Wt: 162.98 g/mol
InChI Key: MPEZKCXHVQSKLO-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-tetrazole is a useful research compound. Its molecular formula is C2H3BrN4 and its molecular weight is 162.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Color Tuning of Iridium Tetrazolate Complexes

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 5-bromo-1-methyl-1H-tetrazole, have been explored. These complexes demonstrate a wide range of redox and emission properties, influenced by the nature of the ancillary tetrazolate ligand. This has potential applications in the construction of polymetallic architectures and electronic property tuning, relevant for organic light-emitting devices and biological labeling (Stagni et al., 2008).

Reactivity and Kinetics in Organic Chemistry

Research on the kinetics of reactions involving various bromo-N-methyl-tetrazoles, including this compound, highlights its distinct reactivity compared to similar compounds. This study is significant in understanding the electron-releasing power of nitrogen atoms in these compounds, which is crucial for various applications in organic chemistry (Barlin, 1967).

Synthesis Methods and Efficiency

A study on the efficient conversion of 1-substituted 1H-tetrazole-5-thiols into corresponding 5-bromo-1H-tetrazoles showcases a methodological advancement in the synthesis of these compounds. This finding is important for streamlining production processes in research and industrial applications (Myznikov et al., 2013).

Nitration Products and Energetic Material Research

The nitration of various tetrazoles, including this compound, has been studied for their potential as energetic materials. These compounds have been characterized extensively and evaluated for their thermal behavior, making them candidates for use in explosives and other applications requiring high-energy materials (Klapötke & Stierstorfer, 2007).

Selective Substitution Reactions

The selective substitution reaction of tetrazole, involving this compound, has been developed. This research provides insights into reaction pathways and selectivity, which is fundamental in synthetic chemistry for creating specific compounds (Isida et al., 1973).

Safety and Hazards

5-bromo-1-methyl-1H-tetrazole is classified as dangerous . It has hazard statements H228, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds have found application as a fluorescent probe to identify DNA damage . They serve as photosensitizers in photodynamic therapy and act as catalysts in polymer synthesis . These applications suggest promising future directions for the use of these compounds.

Relevant Papers There are several papers that discuss the properties and applications of this compound and other tetrazole-based compounds . These papers provide a wealth of information on the synthesis, properties, and potential applications of these compounds.

Biochemical Analysis

Biochemical Properties

5-bromo-1-methyl-1H-tetrazole plays a significant role in biochemical reactions, primarily due to its ability to act as a bioisosteric replacement for carboxylic acids. This compound interacts with various enzymes, proteins, and other biomolecules, often mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses and cell proliferation. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity. The metabolic pathways of this compound often involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450s and transferases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity .

Properties

IUPAC Name

5-bromo-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEZKCXHVQSKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510142
Record name 5-Bromo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-79-1
Record name 5-Bromo-1-methyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-1,2,3,4-tetrazole
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